molecular formula C12H16FNO B2584066 2-(Cyclopentylamino)methyl-5-fluorophenol CAS No. 1881329-95-8

2-(Cyclopentylamino)methyl-5-fluorophenol

Cat. No.: B2584066
CAS No.: 1881329-95-8
M. Wt: 209.264
InChI Key: VKTBOMMKBUDZOW-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)methyl-5-fluorophenol is a fluorinated phenolic compound featuring a cyclopentylamino-methyl substituent at the 2-position of the benzene ring and a fluorine atom at the 5-position. Its molecular structure combines aromatic, amino, and halogen functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(cyclopentylamino)methyl]-5-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-6-5-9(12(15)7-10)8-14-11-3-1-2-4-11/h5-7,11,14-15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBOMMKBUDZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)methyl-5-fluorophenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)methyl-5-fluorophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated or aminated derivatives .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)methyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The target compound’s benzene ring distinguishes it from Compound 83 (pyridine-based), which may alter electronic properties and hydrogen-bonding capacity. Pyridine’s electron-deficient nature could enhance binding to neurological targets like NMDA receptors .
  • Synthetic Complexity: The thiazole-triazolopyrazine derivative () demonstrates higher synthetic complexity (84% yield post-chromatography), suggesting cyclopentylamino groups are compatible with multi-step syntheses in drug discovery .

Physicochemical and Functional Properties

  • Fluorine Substitution: The 5-fluoro group in the target compound may enhance metabolic stability compared to non-fluorinated phenols, a feature shared with agrochemicals like halosafen (), where fluorine improves resistance to degradation .
  • Cyclopentylamino Group: This moiety is recurrent in NMDA ligands (e.g., Compound 83) and kinase inhibitors (), implying its role in facilitating target interactions through hydrophobic and hydrogen-bonding interactions .
  • Similar standards likely apply to the target compound .

Commercial and Research Relevance

  • Supplier Availability: The target compound is supplied by three vendors, fewer than 2-(Cyclopentylamino)nicotinic acid (5 suppliers) and 2-(Cyclopentylamino)nicotinonitrile (6 suppliers), indicating niche research interest .
  • Patent Context: Cyclopentylamino derivatives are prominent in patented kinase inhibitors (), highlighting their versatility in medicinal chemistry despite structural differences from the target compound .

Biological Activity

2-(Cyclopentylamino)methyl-5-fluorophenol is an organic compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. It is emerging as a significant compound in biological research due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-[(cyclopentylamino)methyl]-5-fluorophenol
  • CAS Number : 1881329-95-8
  • Molecular Structure :
C12H16FNO\text{C}_{12}\text{H}_{16}\text{FNO}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in critical biological processes. This compound may act by modulating the activity of these targets, influencing pathways related to cell growth and apoptosis.

Key Mechanisms:

  • Receptor Binding : The compound may bind to various receptors, potentially altering their signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes, thereby affecting metabolic processes within cells.

Research Findings

Recent studies have highlighted the compound's potential as a dual inhibitor of autophagy and REV-ERB, a nuclear receptor that regulates circadian rhythms and metabolism. These findings suggest that this compound may enhance the efficacy of existing cancer therapies.

Case Study: Dual Inhibition

A study published in December 2023 identified a class of compounds, including derivatives of this compound, demonstrating enhanced anticancer activity compared to traditional autophagy inhibitors like chloroquine (CQ). The compound was shown to:

  • Significantly increase cancer cell death in vitro.
  • Exhibit improved potency in blocking autophagy.
  • Show efficacy in mouse xenograft models, indicating potential for therapeutic use in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(Cyclopentylamino)methyl-4-fluorophenolFluorine at para positionAnticancer activity
2-(Cyclohexylamino)methyl-5-fluorophenolCyclohexyl group instead of cyclopentylSimilar receptor interactions
4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenolComplex substitution patternEnhanced anticancer activity

Synthesis and Preparation

The synthesis of this compound typically involves organic synthesis techniques such as the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds efficiently .

Synthetic Routes:

  • Formation of the Aminomethyl Group : This step often involves nucleophilic substitution reactions.
  • Fluorination : The introduction of the fluorine atom is critical for enhancing biological activity.

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